匹马万沙林
描述
Pimavanserin is an atypical antipsychotic medication used to treat hallucinations and delusions caused by Parkinson’s disease psychosis . It works in the brain to prevent hallucinations and delusions . It is marketed under the trade name Nuplazid .
Synthesis Analysis
Pimavanserin has been synthesized through various methods. One approach involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials . Another method uses methyl-2-(4-hydroxy-phenyl) acetate in a five-step process . A patent also describes a synthesis method starting from 4-fluorobenzaldehyde .Molecular Structure Analysis
Pimavanserin is a selective serotonin inverse agonist and antagonist preferentially targeting 5HT2A receptors . It has a unique mechanism of action relative to other antipsychotics, behaving as a selective inverse agonist of the serotonin 5-HT2A receptor, with 40-fold selectivity for this site over the 5-HT2C receptor .Chemical Reactions Analysis
Pimavanserin has been studied for its metabolism profiles in vitro using eight strains of fungi, six of which demonstrated positive transformation results . One major metabolite identified was a hydroxylation product of pimavanserin .Physical And Chemical Properties Analysis
The molecular formula of Pimavanserin is C25H34FN3O2 and it has a molar mass of 427.564 g·mol−1 .科学研究应用
-
Alzheimer’s Disease Psychosis
- Field : Geriatric Psychiatry .
- Application : Pimavanserin is being studied for the treatment of hallucinations and delusions associated with Alzheimer’s disease psychosis .
- Methods : Pimavanserin is administered orally as an adjunctive treatment .
- Results : While some studies suggest potential efficacy of Pimavanserin in treating hallucinations in Alzheimer’s disease , more research is needed to confirm these findings.
-
Bipolar Disorder
-
Alcoholic Psychosis
- Field : Psychiatry .
- Application : Pimavanserin has been studied for its potential use in treating alcoholic psychosis .
- Methods : Pimavanserin is administered orally as an adjunctive treatment .
- Results : The effectiveness of Pimavanserin in treating alcoholic psychosis is still under investigation .
-
Mania
-
Adjunctive Treatment for Antivirals and Antibiotics
- Field : Pharmacology .
- Application : Pimavanserin has been studied for its potential use as an adjunctive treatment for certain antivirals for HIV or hepatitis like ritonavir and certain antibiotics like clarithromycin, gatifloxacin, moxifloxacin .
- Methods : Pimavanserin is administered orally as an adjunctive treatment .
- Results : The effectiveness of Pimavanserin as an adjunctive treatment for these medications is still under investigation .
-
Alzheimer’s Disease Psychosis
- Field : Geriatric Psychiatry .
- Application : Pimavanserin is being studied for the treatment of hallucinations and delusions associated with Alzheimer’s disease psychosis .
- Methods : Pimavanserin is administered orally as an adjunctive treatment .
- Results : While some studies suggest potential efficacy of Pimavanserin in treating hallucinations in Alzheimer’s disease , more research is needed to confirm these findings.
-
Bipolar Disorder
-
Alcoholic Psychosis
- Field : Psychiatry .
- Application : Pimavanserin has been studied for its potential use in treating alcoholic psychosis .
- Methods : Pimavanserin is administered orally as an adjunctive treatment .
- Results : The effectiveness of Pimavanserin in treating alcoholic psychosis is still under investigation .
-
Mania
-
Adjunctive Treatment for Antivirals and Antibiotics
- Field : Pharmacology .
- Application : Pimavanserin has been studied for its potential use as an adjunctive treatment for certain antivirals for HIV or hepatitis like ritonavir and certain antibiotics like clarithromycin, gatifloxacin, moxifloxacin .
- Methods : Pimavanserin is administered orally as an adjunctive treatment .
- Results : The effectiveness of Pimavanserin as an adjunctive treatment for these medications is still under investigation .
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWSXXUOLRFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990906 | |
Record name | Pimavanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
604.2±55.0 | |
Record name | Pimavanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics. | |
Record name | Pimavanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pimavanserin | |
CAS RN |
706779-91-1 | |
Record name | Pimavanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimavanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimavanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimavanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMAVANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
117-119 | |
Record name | Pimavanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。